2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the azetidine ring and the pyrazine moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the pyrazine group via nucleophilic substitution reactions.
Amidation: Coupling of the benzamide core with the azetidine-pyrazine intermediate through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds also have diverse biological activities and are used in drug discovery.
Uniqueness
2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2,5-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C16H18N4O/c1-11-3-4-12(2)14(7-11)16(21)19-13-9-20(10-13)15-8-17-5-6-18-15/h3-8,13H,9-10H2,1-2H3,(H,19,21) |
InChI Key |
FCPLCFFJGOUDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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